Sal de sodio del ácido 1-pirensulfónico

Descripción general

Descripción

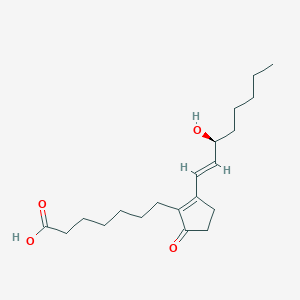

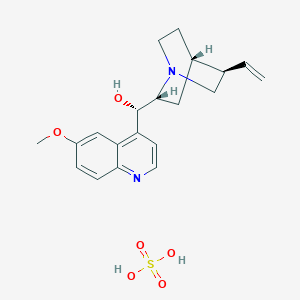

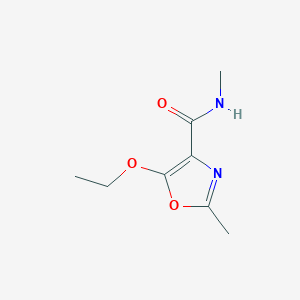

Sodium pyrene-1-sulphonate (SPS) is a derivative of pyrene, a polycyclic aromatic hydrocarbon, which has been functionalized with a sulfonate group to increase its solubility in aqueous solutions. This compound is of interest due to its unique properties, such as its ability to interact with various substances, including polymers and micelles, and its potential applications in areas like light-emitting diodes (LEDs) and polymer science .

Synthesis Analysis

The synthesis of sodium pyrene-1-sulphonate and its derivatives involves chemical reactions that introduce the sulfonate group into the pyrene molecule. For instance, the polymer film of poly (pyrene-1-sulfonic acid sodium salt) (PPyS) can be synthesized through electropolymerization by direct anodic oxidation in both aqueous and boron trifluoride diethyl etherate systems . Additionally, related compounds such as sodium p-styrene sulphonate (SSS) can be polymerized using radiation-induced techniques, which involve the reactions of primary radicals with the monomer .

Molecular Structure Analysis

The molecular structure of SPS and its polymers is characterized by the presence of the aromatic pyrene core and the ionic sulfonate group. This structure imparts specific optical properties, such as fluorescence, which can be altered by the environment the molecule is in, such as in micelles or when interacting with other substances . The molecular structure also influences the polymer's mechanical properties, as seen in the case of sodium sulfonated ionomers .

Chemical Reactions Analysis

SPS and its derivatives participate in various chemical reactions, including interactions with proteins, lipids, and other polymers. For example, the uptake of negatively charged NaPyS by phospholipid monolayers can be induced by the presence of positively charged proteins like protamine . The reactivity of SPS with primary radicals has been studied in the context of radiation-induced polymerization, where it reacts with species such as OH radicals and hydrated electrons .

Physical and Chemical Properties Analysis

The physical and chemical properties of SPS and its derivatives are influenced by the sulfonate group and the pyrene core. These properties include solubility in water, viscosity, and surface activity, which can be modulated by the presence of salts or by changing the polymer composition . The optical properties, such as absorption and emission spectra, are also key characteristics, with SPS showing potential as a material for blue light-emitting diodes due to its fluorescent properties . The dynamic mechanical properties of sodium sulfonated ionomers, such as glass transition temperatures and storage modulus, are also of interest in materials science .

Aplicaciones Científicas De Investigación

Sonda Fluorescente

La sal de sodio del ácido 1-pirensulfónico sirve como sonda fluorescente debido a sus máximos de absorción/emisión de 346/376 nm. Es particularmente útil para detectar iones férricos y compuestos nitroaromáticos como el 2,4-dinitrotolueno (2,4-DNT) y el trinitrotolueno (TNT) en soluciones acuosas .

Estudio de Micelas Inversas

La capacidad de extinción de fluorescencia de este compuesto se utiliza en el estudio de micelas inversas, que incluye el seguimiento de la migración intermicelar de los reactivos y la estimación del número de micelas por cúmulo .

Tensioactivo y Dopante en la Síntesis de Polímeros

Se ha utilizado como tensioactivo y dopante en la síntesis de micropuntos y nanohilos de polipirrol, contribuyendo al desarrollo de polímeros conductores nanoestructurados .

Estabilidad Luminiscente en Tintas Anti-Falsificación

La this compound se utiliza como dopante en nanopartículas de sílice para mejorar la estabilidad luminiscente de la tinta anti-falsificación a base de agua .

Capas Interfaciales de Cátodo para Células Solares

Se ha demostrado que el compuesto actúa como una capa interfacial de cátodo (CIL) para las células solares de polímero (PSC), mejorando su rendimiento .

Modificación de Grafeno

Se ha informado que la this compound puede modificar las nanosheets de grafeno, actuando como grupos atractores de electrones que son beneficiosos para los grafenos modificados químicamente .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

1-Pyrenesulfonic acid sodium salt, also known as Sodium 1-pyrenesulfonate, sodium pyrene-1-sulfonate, or Sodium pyrene-1-sulphonate, is an amphiphilic pyrene derivative . It is primarily used as a fluorescent probe in various scientific research . The primary targets of this compound are the molecules or structures that it is intended to mark for detection, which can vary depending on the specific application .

Mode of Action

The compound contributes to the fluorescent properties of pyrene to the material . It has been described as a fluorescent dopant in the design of nanostructured conducting polymers . The π-conjugated pyrene-containing sodium salt electronically contributes to the surface band edges and influences the carrier dynamics by passivating defects at both top hole-transfer layer (HTL)–perovskite and bottom perovskite–ETL interfaces .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in aqueous environments

Result of Action

The primary result of the action of 1-Pyrenesulfonic acid sodium salt is the generation of fluorescence, which can be used to detect and track the molecules or structures it is bound to . This can provide valuable information in a variety of research contexts.

Action Environment

The action of 1-Pyrenesulfonic acid sodium salt can be influenced by various environmental factors. For example, its fluorescence can be affected by the pH and temperature of its environment . Additionally, its stability and efficacy can be influenced by storage conditions . , suggesting that it can maintain its efficacy under a variety of conditions.

Propiedades

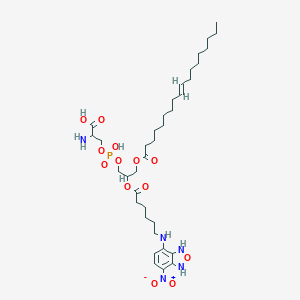

IUPAC Name |

sodium;pyrene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3S.Na/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOPYCNNZOWMTD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208060 | |

| Record name | Sodium pyrene-1-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59323-54-5 | |

| Record name | Sodium pyrene-1-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059323545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium pyrene-1-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium pyrene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Phenylethyl)thio]nicotinic acid](/img/structure/B148639.png)

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)

![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)